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molecular formula C15H14O3 B8473480 2-[4-(Hydroxymethyl)phenoxy]-1-phenylethan-1-one

2-[4-(Hydroxymethyl)phenoxy]-1-phenylethan-1-one

Cat. No. B8473480
M. Wt: 242.27 g/mol
InChI Key: UDDCFPFBKNFSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278915B2

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged 20 mL of acetonitrile. To the stirred solvent was added 4-Hydroxy-benzylalcohol (6.74 g, 25.1 mmol) and K2CO3 (10.4 g, 75.3 mmol). Then it was stirred for 5 min. 2-bromo-1-phenylethanone (5 g, 25.1 mmol) was added. Then RM heated 80° C. for 2 h. After completion of the reaction (reaction monitored by TLC), the RM was concentrated in vacuum to remove the acetonitrile. To the residue was then added 10 mL of water and extracted with ethyl acetate (15 mL×2). The organic layer was washed with saturated brine solution (15 mL), dried over anhydrous Na2SO4 and evaporated to dryness gave the titled compound (5 g, yield: 82.2%); 1H NMR (300 MHz, CDCl3): δ 7.92-7.94 (d, 2H), 7.53-7.58 (t, 1H), 7.41-7.46 (t, 2H), 7.21-7.24 (d, 2H), 6.85-6.86 (d, 2H), 5.22 (s, 2H), 4.55 (s, 2H).
Quantity
6.74 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
82.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:19]>C(#N)C>[OH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:17][C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.74 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
10.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Then it was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL RB flask fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (reaction monitored by TLC)
CONCENTRATION
Type
CONCENTRATION
Details
the RM was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to remove the acetonitrile
ADDITION
Type
ADDITION
Details
To the residue was then added 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine solution (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCC1=CC=C(OCC(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 82.2%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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